molecular formula C16H14BrN3O5 B11550117 N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide

N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide

Cat. No.: B11550117
M. Wt: 408.20 g/mol
InChI Key: SVEUIOQSHMUKFZ-QGMBQPNBSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is an organic compound with a complex structure that includes bromine, hydroxyl, methyl, nitro, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide typically involves multiple steps. One common method includes the condensation of 5-bromo-2-hydroxy-3-methylbenzaldehyde with 2-(3-nitrophenoxy)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amino derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide
  • N’-[(E)-(5-chloro-2-hydroxy-3-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide

Uniqueness

N’-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is unique due to the presence of both bromine and nitro groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C16H14BrN3O5

Molecular Weight

408.20 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]-2-(3-nitrophenoxy)acetamide

InChI

InChI=1S/C16H14BrN3O5/c1-10-5-12(17)6-11(16(10)22)8-18-19-15(21)9-25-14-4-2-3-13(7-14)20(23)24/h2-8,22H,9H2,1H3,(H,19,21)/b18-8+

InChI Key

SVEUIOQSHMUKFZ-QGMBQPNBSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)/C=N/NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-])Br

Canonical SMILES

CC1=CC(=CC(=C1O)C=NNC(=O)COC2=CC=CC(=C2)[N+](=O)[O-])Br

Origin of Product

United States

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